3-(Piperidin-4-yl)-1,3-oxazinan-2-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Researchers pursuing CNS-targeted libraries often encounter highly basic piperidine building blocks that cause off-target aminergic GPCR promiscuity. 3-(Piperidin-4-yl)-1,3-oxazinan-2-one (CAS 164518-99-4) directly addresses this with a reduced pKa of 10.04 (vs. 11.22 for piperidine), moderate TPSA (41.6 Ų), and low lipophilicity (XLogP3 0.4). • Reduced basicity minimizes off-target GPCR activity vs. standard piperidine blocks • Six-membered oxazinanone ring provides distinct H-bonding vector vs. 5-membered oxazolidinone analogs • Piperidine NH handle enables rapid SAR via amide coupling, sulfonylation, or reductive amination

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 164518-99-4
Cat. No. B169240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-1,3-oxazinan-2-one
CAS164518-99-4
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CN(C(=O)OC1)C2CCNCC2
InChIInChI=1S/C9H16N2O2/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8/h8,10H,1-7H2
InChIKeyUAMPFCXIVPCTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)-1,3-oxazinan-2-one: Structural Identity & Sourcing


3-(Piperidin-4-yl)-1,3-oxazinan-2-one (CAS 164518-99-4) is a heterobicyclic building block comprising a piperidine ring fused at the 4-position to a 1,3-oxazinan-2-one (tetrahydro-2H-1,3-oxazin-2-one) core [1]. It is primarily used as a versatile intermediate in medicinal chemistry for the synthesis of CNS-targeted small molecules and kinase inhibitor scaffolds [2]. With a molecular weight of 184.24 g/mol, a predicted pKa of 10.04 ± 0.10, and a topological polar surface area of 41.6 Ų, this compound offers a distinct physicochemical profile that supports its utility in fragment-based drug discovery and lead optimization .

CNS fragment-based library synthesis
Kinase inhibitor scaffold hopping intermediate
Derivatization via piperidine nitrogen handle

3-(Piperidin-4-yl)-1,3-oxazinan-2-one: Substitution Risk & Differentiation


While piperidine-containing building blocks are abundant, the fusion of a piperidine ring with a 1,3-oxazinan-2-one moiety in 3-(Piperidin-4-yl)-1,3-oxazinan-2-one creates a unique hydrogen-bonding and steric profile that cannot be replicated by simple piperidine analogs [1]. Direct replacement with compounds like 3-(piperidin-4-yl)-1,3-oxazolidin-2-one (CAS 164518-96-1) or unsubstituted 1,3-oxazinan-2-one (CAS 5259-97-2) alters ring size, pKa, and molecular flexibility, which can critically impact downstream target engagement, synthetic tractability, and ADME properties. The following quantitative comparisons demonstrate that generic substitution in a synthesis route or screening cascade would likely compromise key physicochemical parameters and lead to divergent biological outcomes, thereby justifying the procurement of this specific CAS-defined compound.

3-(Piperidin-4-yl)-1,3-oxazinan-2-one
3-(piperidin-4-yl)-1,3-oxazolidin-2-one
Ring-size difference may shift conformational flexibility and hydrogen-bond vector
3-(Piperidin-4-yl)-1,3-oxazinan-2-one
Piperidine / unsubstituted oxazinanone
Missing oxazinanone-piperidine fusion alters pKa and TPSA balance

3-(Piperidin-4-yl)-1,3-oxazinan-2-one: Quantitative Differentiation Evidence


Reduced Basicity vs Piperidine

The predicted pKa of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is 10.04 ± 0.10 . In comparison, the conjugate acid pKa of unsubstituted piperidine is 11.22 [1]. The electron-withdrawing 1,3-oxazinan-2-one ring reduces the basicity of the piperidine nitrogen by approximately 1.18 log units.

Reduced Basicity vs Piperidine
Reported
ΔpKa ≈ −1.18
May support CNS permeability optimization
Predicted value; verify experimentally
Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Conformational Flexibility: Oxazinanone vs Oxazolidinone

3-(Piperidin-4-yl)-1,3-oxazinan-2-one contains a six-membered oxazinanone ring, whereas its closest analog, 3-(piperidin-4-yl)-1,3-oxazolidin-2-one (CAS 164518-96-1), contains a five-membered oxazolidinone ring . This difference results in a calculated difference of one rotatable bond (1 vs. 0) and a distinct ring pucker profile.

Oxazinanone vs Oxazolidinone
Class-level
6-membered ring, +1 rotatable bond
Conformational flexibility may influence target binding mode
Modeling-based inference; validate experimentally
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

TPSA Enhancement: Hydrogen-Bonding vs Piperidine

The topological polar surface area (TPSA) of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is 41.6 Ų [1]. In contrast, piperidine has a TPSA of approximately 12.0 Ų (calculated using the same algorithm) [2]. The oxazinanone moiety adds 29.6 Ų of polar surface area, substantially increasing hydrogen-bonding capacity.

TPSA Enhancement vs Piperidine
Reported
ΔTPSA +29.6 Ų
Supports solubility-permeability balance review
Computed value; correlate with experimental data
Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Optimal Lipophilicity for CNS Drug Likeness

The XLogP3 (octanol-water partition coefficient) of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is 0.4 [1]. In comparison, the XLogP3 of unsubstituted piperidine is 0.7 [2], and that of N-methylpiperidine is 0.9 [3]. The introduction of the 1,3-oxazinan-2-one ring reduces lipophilicity by 0.3–0.5 log units.

Lipophilicity vs Piperidine
Reported
ΔXLogP3 −0.3 to −0.5
May reduce nonspecific binding risk
Predicted; validate in relevant assay
CNS Drug Discovery Lipophilicity Lead Optimization

3-(Piperidin-4-yl)-1,3-oxazinan-2-one: Key Application Scenarios


CNS Fragment-Based Drug Discovery Libraries

The compound's reduced basicity (pKa 10.04 vs. 11.22 for piperidine [1]), moderate TPSA (41.6 Ų [2]), and low lipophilicity (XLogP3 0.4 ) make it an ideal fragment for CNS-targeted libraries. When screening against aminergic GPCRs or ion channels, where high basicity often leads to off-target promiscuity, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one provides a cleaner starting point. Its physicochemical profile aligns with the desirable range for CNS drug candidates, reducing the need for subsequent property optimization.

Scaffold Hopping in Kinase Inhibitor Optimization

The 1,3-oxazinan-2-one moiety can serve as a bioisostere for other heterocycles in kinase inhibitors [1]. Compared to the oxazolidinone analog, the six-membered ring offers a distinct vector for hydrogen bonding and can probe different conformational space. The compound's piperidine nitrogen provides a convenient handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination), enabling rapid exploration of structure-activity relationships in kinase programs.

Efflux Pump Inhibitors for Antibacterial Research

Patents disclose the use of 2-oxo-1,3-oxazinane derivatives as bacterial efflux pump inhibitors [1]. The specific substitution pattern of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one positions it as a key intermediate for the synthesis of such inhibitors. Its balanced physicochemical properties support both Gram-negative penetration and aqueous solubility, which are critical for antibacterial discovery programs aiming to combat multidrug resistance.

Chemical Probes for Neurokinin & GPCR Targets

Structurally related 4-(2-oxo-1,3-oxazolidin-3-yl)piperidines have been identified as potent NK2 antagonists [1]. 3-(Piperidin-4-yl)-1,3-oxazinan-2-one offers a six-membered oxazinanone ring instead of a five-membered oxazolidinone, potentially altering binding kinetics and selectivity. This compound is therefore a valuable building block for medicinal chemistry teams seeking to generate novel chemical probes or backup series for GPCR targets.

Application
Selection Property
Validation Focus
CNS fragment-based library design
Reduced basicity, moderate TPSA
CNS drug-likeness profile review
Kinase inhibitor scaffold hopping
Six-membered oxazinanone bioisostere
Kinase SAR and vector exploration
Antibacterial efflux pump inhibitor synthesis
Balanced physicochemical profile
Gram-negative penetration screening
GPCR chemical probe development
Oxazinanone ring for binding kinetics
GPCR selectivity profiling

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